molecular formula C13H13NO B12598182 N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide CAS No. 650608-25-6

N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide

Cat. No.: B12598182
CAS No.: 650608-25-6
M. Wt: 199.25 g/mol
InChI Key: UAKUACVJZBWEFO-SNVBAGLBSA-N
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Description

N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide: is an organic compound with the chemical formula C13H13NO .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide typically involves the reaction of naphthalene derivatives with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines .

Scientific Research Applications

N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-[(1R)-1-(Naphthalen-1-yl)ethyl]formamide
  • N-[(1R)-1-(Naphthalen-2-yl)ethyl]acetamide
  • N-[(1R)-1-(Naphthalen-2-yl)ethyl]benzamide

Comparison: N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide is unique due to its specific structural configuration and the presence of the formamide group. This distinguishes it from similar compounds that may have different functional groups or structural arrangements. Its unique properties make it suitable for specific applications in research and industry .

Properties

CAS No.

650608-25-6

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

N-[(1R)-1-naphthalen-2-ylethyl]formamide

InChI

InChI=1S/C13H13NO/c1-10(14-9-15)12-7-6-11-4-2-3-5-13(11)8-12/h2-10H,1H3,(H,14,15)/t10-/m1/s1

InChI Key

UAKUACVJZBWEFO-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2C=C1)NC=O

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC=O

Origin of Product

United States

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